molecular formula C25H33IN4O3 B14209858 D-Leucyl-L-alanyl-N-[(3-iodophenyl)methyl]-D-phenylalaninamide CAS No. 824406-89-5

D-Leucyl-L-alanyl-N-[(3-iodophenyl)methyl]-D-phenylalaninamide

Cat. No.: B14209858
CAS No.: 824406-89-5
M. Wt: 564.5 g/mol
InChI Key: URJMIHRSRAUYQC-MTNREXPMSA-N
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Description

D-Leucyl-L-alanyl-N-[(3-iodophenyl)methyl]-D-phenylalaninamide: is a synthetic peptide compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound is characterized by the presence of leucine, alanine, and phenylalanine residues, along with an iodophenyl group, which contributes to its distinct chemical behavior.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of D-Leucyl-L-alanyl-N-[(3-iodophenyl)methyl]-D-phenylalaninamide typically involves the stepwise coupling of amino acids using peptide synthesis techniques. The process begins with the protection of amino groups to prevent unwanted reactions. The iodophenyl group is introduced through iodination reactions, and the final product is obtained by deprotection and purification steps.

Industrial Production Methods: Industrial production of this compound may involve automated peptide synthesizers, which allow for precise control over reaction conditions and efficient production of large quantities. The use of high-performance liquid chromatography (HPLC) is common for the purification of the final product to ensure high purity and yield.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The iodophenyl group in the compound can undergo oxidation reactions, leading to the formation of iodinated derivatives.

    Reduction: Reduction reactions can be employed to modify the iodophenyl group, potentially converting it to a phenyl group.

    Substitution: The iodophenyl group can participate in substitution reactions, where the iodine atom is replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Reagents such as hydrogen peroxide or iodine can be used under mild conditions.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly used.

    Substitution: Nucleophiles such as thiols or amines can be employed in substitution reactions.

Major Products Formed:

    Oxidation: Iodinated derivatives of the original compound.

    Reduction: Phenyl derivatives.

    Substitution: Compounds with various functional groups replacing the iodine atom.

Scientific Research Applications

Chemistry: D-Leucyl-L-alanyl-N-[(3-iodophenyl)methyl]-D-phenylalaninamide is used as a building block in the synthesis of more complex peptides and proteins. Its unique structure allows for the study of peptide interactions and folding.

Biology: In biological research, this compound is used to investigate protein-protein interactions and enzyme-substrate relationships. Its iodophenyl group can be used as a radiolabel for imaging studies.

Medicine: The compound has potential applications in drug development, particularly in the design of peptide-based therapeutics. Its ability to interact with specific molecular targets makes it a candidate for further investigation in various disease models.

Industry: In the industrial sector, this compound can be used in the development of novel materials and as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of D-Leucyl-L-alanyl-N-[(3-iodophenyl)methyl]-D-phenylalaninamide involves its interaction with specific molecular targets, such as enzymes or receptors. The iodophenyl group plays a crucial role in binding to these targets, influencing the compound’s biological activity. The pathways involved may include signal transduction, enzyme inhibition, or receptor modulation.

Comparison with Similar Compounds

  • D-Leucyl-D-alanyl-N-[(3-iodophenyl)methyl]-L-phenylalaninamide
  • D-Leucyl-D-alanyl-N-[(4-iodophenyl)methyl]-D-phenylalaninamide

Comparison: Compared to similar compounds, D-Leucyl-L-alanyl-N-[(3-iodophenyl)methyl]-D-phenylalaninamide is unique due to its specific arrangement of amino acids and the position of the iodophenyl group. This uniqueness contributes to its distinct chemical and biological properties, making it a valuable compound for various research applications.

Properties

CAS No.

824406-89-5

Molecular Formula

C25H33IN4O3

Molecular Weight

564.5 g/mol

IUPAC Name

(2R)-2-amino-N-[(2S)-1-[[(2R)-1-[(3-iodophenyl)methylamino]-1-oxo-3-phenylpropan-2-yl]amino]-1-oxopropan-2-yl]-4-methylpentanamide

InChI

InChI=1S/C25H33IN4O3/c1-16(2)12-21(27)24(32)29-17(3)23(31)30-22(14-18-8-5-4-6-9-18)25(33)28-15-19-10-7-11-20(26)13-19/h4-11,13,16-17,21-22H,12,14-15,27H2,1-3H3,(H,28,33)(H,29,32)(H,30,31)/t17-,21+,22+/m0/s1

InChI Key

URJMIHRSRAUYQC-MTNREXPMSA-N

Isomeric SMILES

C[C@@H](C(=O)N[C@H](CC1=CC=CC=C1)C(=O)NCC2=CC(=CC=C2)I)NC(=O)[C@@H](CC(C)C)N

Canonical SMILES

CC(C)CC(C(=O)NC(C)C(=O)NC(CC1=CC=CC=C1)C(=O)NCC2=CC(=CC=C2)I)N

Origin of Product

United States

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